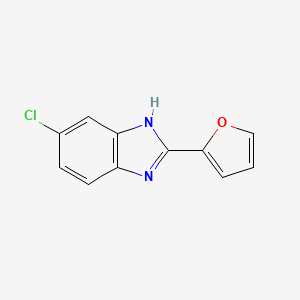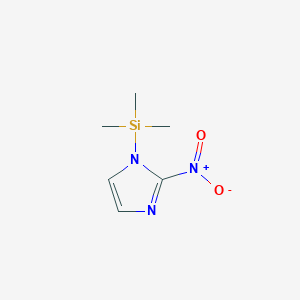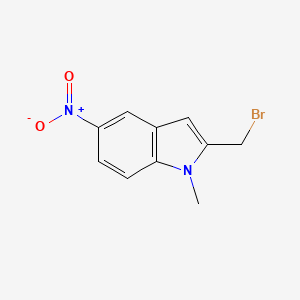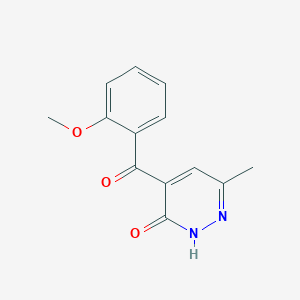
5-chloro-2-(2-furyl)-1H-1,3-benzimidazole
Overview
Description
5-chloro-2-(2-furyl)-1H-1,3-benzimidazole: is a heterocyclic compound that contains both a benzimidazole and a furan ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-(2-furyl)-1H-1,3-benzimidazole typically involves the condensation of 5-chloro-2-furancarboxaldehyde with o-phenylenediamine under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furan ring in 5-chloro-2-(2-furyl)-1H-1,3-benzimidazole can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine group under suitable conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or ammonia.
Major Products:
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amino derivatives if a nitro group is present.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-chloro-2-(2-furyl)-1H-1,3-benzimidazole is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an antimicrobial agent, with studies indicating activity against various bacterial and fungal strains.
Medicine: Research is ongoing into the potential use of this compound as an anticancer agent, with some studies suggesting it may inhibit the growth of certain cancer cell lines.
Industry: In the materials science field, this compound is being explored for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action of 5-chloro-2-(2-furyl)-1H-1,3-benzimidazole varies depending on its application. In antimicrobial applications, it is believed to interfere with the synthesis of essential biomolecules in microorganisms. In anticancer research, it may inhibit key enzymes or signaling pathways involved in cell proliferation.
Comparison with Similar Compounds
2-(2-furyl)-1H-benzimidazole: Lacks the chlorine substituent, which may affect its biological activity.
5-bromo-2-(2-furyl)-1H-1,3-benzimidazole: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and applications.
2-(5-nitro-2-furyl)-1H-benzimidazole: Contains a nitro group, which can significantly alter its chemical properties and biological activities.
Uniqueness: The presence of the chlorine atom in 5-chloro-2-(2-furyl)-1H-1,3-benzimidazole can enhance its reactivity in substitution reactions and may also contribute to its biological activities, making it a unique and valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-chloro-2-(furan-2-yl)-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c12-7-3-4-8-9(6-7)14-11(13-8)10-2-1-5-15-10/h1-6H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLYRJBQIPOPRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC3=C(N2)C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501279211 | |
| Record name | 6-Chloro-2-(2-furanyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501279211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83330-29-4 | |
| Record name | 6-Chloro-2-(2-furanyl)-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83330-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2-(2-furanyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501279211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Acetyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one](/img/structure/B3358959.png)





![2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazol-5-amine](/img/structure/B3359016.png)
![1-Methyl-2-(pyrrolidin-1-yl)-1H-benzo[d]imidazol-5-amine](/img/structure/B3359018.png)

![(NE)-N-[(6-methyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine](/img/structure/B3359026.png)
![3-Methyl-6-thia-1,4-diazabicyclo[3.3.0]octa-2,4-diene-2-carbonitrile](/img/structure/B3359027.png)

![2-Azabicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B3359056.png)

